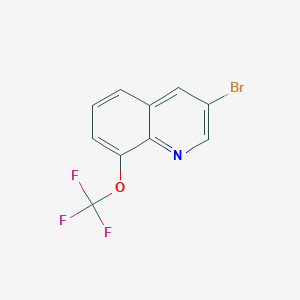

3-Bromo-8-(trifluoromethoxy)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.gov Its derivatives are prevalent in numerous natural products and have been successfully commercialized as therapeutic agents with a wide range of activities, including antimalarial, antibacterial, and anticancer properties. researchgate.netnih.gov The versatility of the quinoline ring system allows for functionalization at various positions, enabling the modulation of its pharmacological and physicochemical properties. nih.gov This adaptability has made it an attractive framework for the design of novel bioactive molecules and functional materials. researchgate.netnih.gov In modern organic synthesis, the development of efficient and regioselective methods for the functionalization of quinolines, such as through C-H activation, is a significant area of research, aiming to expand the chemical space for drug discovery and materials science. researchgate.netmdpi.com

Strategic Importance of Halogenation in Quinoline Functionalization

Halogenation, the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modifying the properties of quinoline derivatives. mt.com The incorporation of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and reactivity. nih.gov For instance, fluorine substitution can enhance membrane permeability and binding to target enzymes, while bromine can alter steric and electronic characteristics, impacting molecular interactions. Halogenated quinolines have a rich history in medicinal chemistry, with compounds like chloroquine (B1663885) being fundamental in the treatment of infectious diseases. Furthermore, the halogen atoms serve as versatile synthetic handles, facilitating further molecular modifications through reactions like cross-coupling, which allows for the introduction of various functional groups. The regioselective introduction of halogens onto the quinoline scaffold is a key tactic for creating diverse chemical libraries for screening and development. rsc.org

Influence of the Trifluoromethoxy Moiety on Molecular Design and Reactivity

The trifluoromethoxy group (-OCF₃) has gained significant prominence in molecular design, particularly in medicinal chemistry, due to its unique electronic properties and high stability. nih.govresearchgate.net This group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. mdpi.comrsc.org Compared to the trifluoromethyl group (-CF₃), the trifluoromethoxy group can offer distinct steric and electronic effects. mdpi.comrsc.org The incorporation of a trifluoromethoxy group can lead to increased bioavailability and resistance to enzymatic degradation. mdpi.com Its stability under both acidic and basic conditions makes it a robust substituent in various chemical transformations. researchgate.net The trifluoromethoxy radical is highly electrophilic, which can direct its reactivity in certain synthetic pathways. rsc.org The strategic placement of this moiety on a scaffold like quinoline can be a key step in the development of new drug candidates and advanced materials. nih.govrsc.org

Due to the limited availability of detailed, publicly accessible research on 3-Bromo-8-(trifluoromethoxy)quinoline, the following sections will focus on its fundamental properties and a general synthetic overview, drawing from established principles of quinoline chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical supplier catalogs.

| Property | Value |

| CAS Number | 2241594-65-8 sigmaaldrich.com |

| Molecular Formula | C₁₀H₅BrF₃NO bldpharm.com |

| Molecular Weight | 292.05 g/mol bldpharm.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥98% sigmaaldrich.com |

| Storage | Sealed in dry, room temperature conditions sigmaaldrich.com |

Synthesis of this compound

Detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established quinoline synthesis and functionalization methods.

A potential approach would involve a multi-step synthesis starting from a suitably substituted aniline (B41778). For instance, a Skraup synthesis or a similar quinoline-forming reaction could be employed using an aniline precursor bearing either the trifluoromethoxy group or a group that can be converted to it. Subsequent bromination at the 3-position would yield the final product. The regioselectivity of the bromination would be a critical step to control.

Chemical Reactions and Potential Applications

Given the biological significance of many quinoline derivatives, it is conceivable that this compound could be investigated as a potential scaffold for the development of new therapeutic agents. However, without specific studies, any discussion of its biological activity remains speculative.

Spectroscopic Data

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-8(9(6)15-5-7)16-10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOLRSDKPOYQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 3 Bromo 8 Trifluoromethoxy Quinoline and Analogues

Chemical Reactivity of the Bromo Substituent

The bromine atom at the 3-position of the quinoline (B57606) ring is a key functional group that significantly influences the molecule's reactivity. Its presence allows for a variety of subsequent chemical modifications. The electron-withdrawing nature of the quinoline ring system, further modulated by the trifluoromethoxy group, makes the C-Br bond susceptible to various transformations.

The bromo substituent at the 3-position serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent for aryl bromides. For instance, bromo-substituted quinolines are known to participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce new aryl or alkyl groups. Similarly, the Heck reaction allows for the vinylation of the quinoline core at the 3-position by reacting with alkenes. beilstein-journals.org These transformations are crucial for building molecular complexity and synthesizing derivatives with potential applications in pharmaceuticals and materials science.

The reactivity of the bromo substituent can be influenced by the reaction conditions and the nature of the other substituents on the quinoline ring. For example, in some cases, dehalogenation can be a competing side reaction, particularly under metal-catalyzed conditions. beilstein-journals.org However, the development of specialized catalytic systems and the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can help suppress this side reaction and improve the yield of the desired coupling product. beilstein-journals.org The table below summarizes representative coupling reactions involving bromo-substituted heterocycles, illustrating the versatility of the bromo group as a leaving group.

Table 1: Examples of Coupling Reactions with Bromo-Substituted Heterocycles

| Bromo-Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd-catalyst, TBAB, NaBr, Ball-milling | 3-Vinylindazole | beilstein-journals.org |

| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd-catalyst, dppf-CF3 ligand | 5-Phenyl-1,2,3-triazine | uzh.ch |

| 7-Bromo-3-(trifluoromethyl)quinoline | Boronic acids | Suzuki-Miyaura coupling | Aryl-substituted quinoline | |

| 3-Bromooxindoles | Aldehydes | Organocatalytic dehalogenative alkylation | α-Alkyl-3-hydroxyoxindoles | acs.org |

Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is known for its high stability and its ability to significantly alter the electronic properties of a molecule. It is a strong electron-withdrawing group and enhances properties like lipophilicity and metabolic stability, which is highly desirable in medicinal chemistry. beilstein-journals.org Direct chemical transformations of the trifluoromethoxy group itself are less common due to the strength of the C-O and C-F bonds.

Cyclization and Annulation Reactions from Substituted Quinoline Intermediates

Substituted quinolines, such as those derived from 3-bromo-8-(trifluoromethoxy)quinoline, are valuable intermediates for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions lead to novel scaffolds with diverse biological activities.

One such approach involves intramolecular cyclization reactions. For instance, 6-amino-4-(trifluoromethyl)quinolines, which are analogues of the title compound, can be synthesized via an intramolecular electrophilic aromatic substitution reaction. beilstein-journals.orgbeilstein-archives.org These aminoquinolines can then be used as starting materials to synthesize Schiff bases, which can undergo further cyclization to form more complex heterocyclic systems. beilstein-journals.orgbeilstein-archives.org

Another powerful strategy is the use of cycloaddition reactions. For example, N-amino quinolinium salts can react with trifluoroacetonitrile (B1584977) (CF3CN) in a cycloaddition reaction to construct 2-(trifluoromethyl)- rsc.orgresearchgate.nettriazolo[1,5-a]quinoline derivatives. researchgate.net This method provides an efficient route to novel fused N-heterocycles.

Furthermore, ring expansion reactions offer a pathway to quinoline structures from other heterocyclic systems. A notable example is the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation of the indole (B1671886) C2-C3 double bond, followed by ring-opening of the cyclopropane (B1198618) and elimination to form a quinoline-3-carboxylate. beilstein-journals.org This type of transformation highlights the diverse synthetic routes that can be employed to access and further functionalize the quinoline core. The table below provides examples of such cyclization and annulation strategies.

Table 2: Cyclization and Annulation Reactions Leading to or from Quinoline Analogues

| Starting Material Analogue | Reagent(s) | Reaction Type | Product Type | Reference |

| Trifluoromethyl-substituted enamino ketones | Concentrated sulfuric acid | Intramolecular cyclization | 6-Amino-2-aryl-4-(trifluoromethyl)quinolines | beilstein-journals.orgbeilstein-archives.org |

| N-Amino quinolinium salts | Trifluoroacetonitrile (CF3CN) | Cycloaddition | 2-(Trifluoromethyl)- rsc.orgresearchgate.nettriazolo[1,5-a]quinolines | researchgate.net |

| Indole | Ethyl halodiazoacetates, Rh(II) catalyst | Cyclopropanation-ring expansion | Ethyl quinoline-3-carboxylate | beilstein-journals.org |

| N-Methacryloyl aldehyde hydrazones | Trifluoromethyl thianthrenium triflate, Light | Phototandem trifluoromethylation/cyclization | Trifluoromethylated pyrazolin-5-ones | acs.orgacs.org |

Applications in Synthetic Organic Chemistry

3-Bromo-8-(trifluoromethoxy)quinoline as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the presence of the bromine atom at the 3-position of the quinoline (B57606) ring. This halogen atom serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom at the 3-position is amenable to participation in a range of coupling reactions. While specific examples for this exact molecule are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted quinolines is well-established. For instance, bromoquinolines are known to undergo Suzuki-Miyaura couplings with boronic acids, Heck reactions with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. These reactions would allow for the introduction of a wide variety of substituents at the 3-position, including alkyl, aryl, alkenyl, alkynyl, and amino groups, thereby highlighting the compound's potential as a versatile synthetic intermediate.

The trifluoromethoxy group at the 8-position is generally stable under many cross-coupling conditions and serves to modulate the electronic properties of the quinoline ring system. This electron-withdrawing group can influence the reactivity of the molecule and the properties of the resulting derivatives.

Precursor for the Synthesis of Diverse Quinoline Derivatives

Building upon its role as a versatile building block, this compound is a direct precursor to a multitude of substituted quinoline derivatives. The ability to functionalize the 3-position through cross-coupling reactions is the primary route to this diversity.

For example, a Suzuki-Miyaura coupling reaction could be employed to synthesize a variety of 3-aryl-8-(trifluoromethoxy)quinolines. By selecting different arylboronic acids, a library of derivatives with varying electronic and steric properties could be generated. Similarly, Sonogashira coupling would provide access to 3-alkynyl-8-(trifluoromethoxy)quinolines, which are themselves versatile intermediates for further transformations.

The following table illustrates the potential for generating diverse quinoline derivatives from this compound based on common cross-coupling reactions, even though specific literature examples for this exact compound are limited.

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-8-(trifluoromethoxy)quinolines |

| Heck | Alkene | 3-Alkenyl-8-(trifluoromethoxy)quinolines |

| Sonogashira | Terminal alkyne | 3-Alkynyl-8-(trifluoromethoxy)quinolines |

| Buchwald-Hartwig | Amine | 3-Amino-8-(trifluoromethoxy)quinolines |

| Cyanation | Cyanide source | 3-Cyano-8-(trifluoromethoxy)quinoline |

This capacity to serve as a common starting material for a wide range of derivatives underscores its importance for creating novel chemical entities for various research applications, including medicinal chemistry and materials science.

Role in Complex Molecule Synthesis

The functional group tolerance of modern cross-coupling reactions allows for the use of building blocks like this compound in the later stages of the synthesis of complex molecules. The quinoline core is a prevalent scaffold in many biologically active natural products and pharmaceutical agents. The ability to introduce the 8-(trifluoromethoxy)quinoline (B580638) moiety into a larger molecular framework via the bromo-handle at a late stage can be a powerful strategy in the total synthesis of complex targets.

The trifluoromethoxy group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, having a building block like this compound allows for the direct incorporation of this desirable functional group into a complex molecular architecture. While specific total syntheses employing this particular building block are not prominently reported, its potential is evident from the widespread use of similar halogenated heterocycles in the construction of complex natural products and designed molecules with potential therapeutic applications. The strategic use of this compound could streamline synthetic routes and provide efficient access to novel and potentially bioactive compounds.

Advanced Spectroscopic Characterization of 3 Bromo 8 Trifluoromethoxy Quinoline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques provide detailed information about the carbon skeleton and the electronic environment of the nuclei.

For a comparative perspective, the ¹H NMR spectrum of 3-bromoquinoline (B21735) displays characteristic signals in the aromatic region. The proton at the C2 position is typically the most deshielded due to the adjacent nitrogen atom. Two-dimensional techniques such as COSY would reveal the coupling between adjacent protons on the quinoline (B57606) ring system, allowing for the assignment of each signal.

The introduction of the 8-(trifluoromethoxy) group is expected to induce significant changes in the NMR spectra. The highly electronegative trifluoromethoxy group would cause a downfield shift for the proton at the C7 position and the carbon at the C8 position. Furthermore, the ¹⁹F NMR spectrum would show a characteristic singlet for the -OCF₃ group.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Analogous Quinolines

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Bromoquinoline | 8.92 (d, 1H, H-2), 8.28 (d, 1H, H-4), 8.10 (d, 1H, H-8), 7.85 (d, 1H, H-5), 7.70 (t, 1H, H-7), 7.58 (t, 1H, H-6) | Data not available in cited sources |

| 8-Methoxyquinoline (B1362559) | 8.90 (dd, 1H, H-2), 8.12 (dd, 1H, H-4), 7.45-7.35 (m, 3H, H-3, H-5, H-6), 7.05 (d, 1H, H-7), 4.10 (s, 3H, OCH₃) | Data not available in cited sources |

| 5-Bromo-8-methoxyquinoline | 8.95 (dd, 1H), 8.45 (dd, 1H), 7.60 (d, 1H), 7.50 (dd, 1H), 6.90 (d, 1H), 4.05 (s, 3H) | Data not available in cited sources |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a quinoline derivative is characterized by several key absorption bands.

For 3-Bromo-8-(trifluoromethoxy)quinoline, the spectrum is expected to show strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group, typically in the range of 1100-1300 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, generally between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1400-1600 cm⁻¹ region.

A study on the bromination of 8-substituted quinolines provides some insight into the IR characteristics of related structures. For example, 5,7-dibromo-8-methoxyquinoline (B102607) exhibits characteristic peaks for aromatic C-H, C=C, and C-O stretching. The IR spectrum of quinoline itself shows prominent bands corresponding to its fundamental vibrational modes.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Quinoline Ring) | 1400 - 1600 |

| C-F Stretch (-OCF₃) | 1100 - 1300 |

| C-O Stretch (Aryl Ether) | 1200 - 1250 |

| C-Br Stretch | 500 - 600 |

Note: This table is based on established group frequencies and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₅BrF₃NO), the expected exact mass can be calculated. The presence of bromine would result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two major peaks separated by two m/z units. HRMS analysis would confirm the presence and number of bromine atoms in the molecule. While direct HRMS data for the target compound is not available in the provided search results, the utility of this technique is well-documented for the characterization of various heterocyclic compounds, including other substituted quinolines.

Computational Studies and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed matter. mdpi.comresearchgate.net For 3-Bromo-8-(trifluoromethoxy)quinoline, DFT calculations provide a detailed understanding of its fundamental properties.

The first step in a computational analysis is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (its equilibrium geometry) is determined by finding the minimum energy structure on the potential energy surface. q-chem.comyoutube.com For quinoline (B57606) and its derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide geometric parameters that are in close agreement with experimental data. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.com These predicted spectra can be compared with experimental data to validate the computational model. For substituted quinolines, the calculated vibrational frequencies of normal modes provide a detailed picture of the molecule's dynamic behavior. researchgate.net

Table 1: Predicted Structural Parameters for a Representative Substituted Quinoline (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.36 | C2-C3-C4 | 120.5 |

| C3-Br | 1.90 | C3-C4-N1 | 119.8 |

| C8-O | 1.35 | C7-C8-O | 118.9 |

| O-CF3 | 1.38 | C8-O-CF3 | 117.2 |

Note: This table is illustrative and based on general knowledge of quinoline derivatives. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.netrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. ajchem-a.comresearchgate.net

For quinoline derivatives, the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents. rsc.org The electron-withdrawing trifluoromethoxy group at the C8 position and the bromine atom at the C3 position would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted quinoline. The HOMO is typically distributed over the electron-rich regions of the quinoline ring system, while the LUMO is centered on the electron-deficient areas. researchgate.net Analysis of the FMOs provides insights into the molecule's electronic transitions and its potential as a material in electronic devices. researchgate.netajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Quinoline (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: This table is illustrative. The actual values are dependent on the specific molecule and the level of theory used.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.comrsc.org These maps are crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. chemrxiv.orgnih.gov

Mechanistic Insights into Quinoline Synthesis and Functionalization

Computational studies are instrumental in elucidating the complex mechanisms of chemical reactions, including the synthesis and functionalization of quinoline scaffolds. pharmaguideline.commdpi.com They allow for the investigation of reaction pathways, the identification of transition states and intermediates, and the rationalization of observed selectivity.

The functionalization of the quinoline ring at specific positions is a significant challenge in synthetic chemistry. nih.govrsc.org C-H activation has emerged as a powerful strategy for introducing functional groups directly onto the quinoline core. mdpi.comresearchgate.net The regioselectivity of these reactions—the preference for reaction at one position over another—is often dictated by subtle electronic and steric factors.

Computational studies can model the interaction of the quinoline substrate with the catalyst and other reagents to predict the most favorable reaction pathway. For instance, in metal-catalyzed C-H activation, the coordination of the quinoline nitrogen to the metal center can direct functionalization to specific positions, such as C2 or C8. rsc.orgacs.org The electronic nature of substituents on the quinoline ring plays a crucial role; electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups have the opposite effect. nih.gov

Similarly, in halogenation reactions, the site of substitution is influenced by the directing effects of existing substituents and the nature of the halogenating agent. researchgate.netrsc.org For 8-substituted quinolines, metal-free halogenation protocols have been developed that show high regioselectivity for the C5 position. rsc.orgrsc.org DFT calculations can help to rationalize these observations by comparing the activation energies for halogenation at different positions, revealing the underlying electronic factors that govern the reaction's outcome. researchgate.net

Understanding the step-by-step mechanism of a reaction is fundamental to optimizing reaction conditions and developing new transformations. Computational chemistry allows for the detailed exploration of reaction energy profiles, identifying key intermediates and the transition states that connect them. pharmaguideline.commdpi.com

For the synthesis of quinolines, various named reactions exist, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.com Each of these involves a series of complex steps, including condensations, cyclizations, and oxidations. Computational modeling can trace the entire reaction coordinate, providing a three-dimensional picture of how reactants evolve into products.

In the context of functionalizing pre-existing quinolines, mechanistic studies have been crucial. For example, in palladium-catalyzed C-H functionalization reactions, the mechanism often involves steps like concerted metalation-deprotonation, oxidative addition, and reductive elimination. nih.gov DFT calculations can provide the structures and energies of the organometallic intermediates involved in these catalytic cycles. tandfonline.com For instance, the formation of a five-membered rhodacycle has been identified as a key intermediate in the Rh(III)-catalyzed C8-functionalization of quinoline N-oxides. acs.org These computational insights are invaluable for understanding how factors like the choice of metal catalyst, ligand, and oxidant influence the reaction's efficiency and selectivity.

Molecular Dynamics Simulations (if applicable to non-biological interactions)

As of the current body of scientific literature, specific studies on the molecular dynamics (MD) simulations of this compound in non-biological contexts have not been extensively reported. While MD simulations are powerful tools for understanding the dynamic behavior of molecules, their application to this particular compound for purposes other than biological interactions is not yet a focus of published research.

However, the broader field of quinoline chemistry has seen the application of computational methods, including Density Functional Theory (DFT), to elucidate the structural and electronic properties of related molecules. These studies provide a theoretical framework that could inform future MD simulations. For instance, computational analyses of other substituted quinolines have been used to investigate parameters such as molecular geometry, vibrational frequencies, and electronic properties, which are foundational for setting up and interpreting MD simulations.

Research on other bromoquinoline derivatives has utilized computational approaches to understand their reactivity and potential applications. For example, studies on different bromo- and fluoro-substituted quinolines have highlighted how halogen atoms influence molecular properties and interactions. smolecule.com These computational investigations often focus on aspects like enzyme inhibition and potential therapeutic uses, which, while biological in nature, demonstrate the utility of these methods in predicting molecular behavior. smolecule.com

Future molecular dynamics simulations on this compound in non-biological systems could explore its behavior in various solvents, its aggregation properties, or its interactions with material surfaces. Such studies would be valuable for applications in materials science and organic electronics, where understanding intermolecular forces and conformational dynamics is crucial.

Future Research Trajectories in Brominated and Trifluoromethoxy Quinoline Chemistry

Innovation in Sustainable Synthetic Methodologies

The industrial and pharmaceutical importance of quinoline (B57606) derivatives necessitates the development of environmentally benign and efficient synthetic processes. ijpsjournal.comacs.org Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and generate significant waste. ijpsjournal.comtandfonline.com Future research must pivot towards green chemistry principles to mitigate these drawbacks. tandfonline.com

Prospective research for synthesizing 3-Bromo-8-(trifluoromethoxy)quinoline should focus on adapting established green protocols. This includes the use of non-toxic, biodegradable catalysts like formic acid or recyclable solid catalysts such as Amberlyst-15. ijpsjournal.comtandfonline.com The exploration of alternative energy sources, such as microwave irradiation and ultrasound, has already shown promise in accelerating quinoline synthesis and reducing energy consumption. ijpsjournal.comacs.org Furthermore, employing green solvents like water, ethanol, or deep eutectic solvents could drastically reduce the environmental footprint of the synthesis. tandfonline.comacs.org

A particularly promising avenue is the development of photocatalytic methods. Visible-light-mediated synthesis, using inexpensive and stable semiconductor catalysts like titanium dioxide or advanced dual-catalyst systems, offers a highly atom-economical and reagent-free approach to constructing the quinoline core under exceptionally mild conditions. rsc.orgorganic-chemistry.orgacs.orgdechema.de Research could be directed at a one-pot synthesis beginning with the photocatalytic construction of the 8-(trifluoromethoxy)quinoline (B580638) scaffold, followed by a regioselective bromination step, potentially using greener brominating agents than molecular bromine.

Table 1: Promising Sustainable Methodologies for Quinoline Synthesis

| Methodology | Key Features | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Photocatalysis | Uses visible light and semiconductor catalysts (e.g., TiO2); oxidant-free options available. | High atom economy, mild reaction conditions, low waste, use of renewable energy. | rsc.orgacs.orgdechema.de |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | ijpsjournal.comacs.org |

| Nanocatalysis | Employs catalysts on the nanoscale (e.g., ZnO NPs, magnetic nanoparticles) for high surface area and reactivity. | High efficiency, catalyst recyclability, mild conditions. | acs.orgacs.org |

| Green Solvent Systems | Reactions performed in water, ethanol, or deep eutectic solvents. | Reduced toxicity, improved safety, use of renewable resources. | tandfonline.comacs.org |

| Benign Acid Catalysis | Use of catalysts like formic acid or solid acids (e.g., Amberlyst-15). | Biodegradable and/or recyclable catalysts, milder conditions than traditional strong acids. | ijpsjournal.comtandfonline.com |

Exploration of Novel Reactivity and Functionalization Pathways

The functionalization of the quinoline scaffold is a cornerstone of modern synthetic chemistry, allowing for the expansion of its chemical and pharmacological profile. acs.org The this compound molecule offers at least two key sites for chemical modification: the reactive carbon-bromine bond and the various C-H bonds on the aromatic rings.

The bromine atom at the C-3 position serves as a versatile synthetic handle. Established reactions for 3-bromoquinolines include nucleophilic substitution to form 3-aminoquinolines and cyanation to produce 3-cyanoquinolines. researchgate.net Future research should focus on leveraging this reactivity in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a library of complex derivatives.

The trifluoromethoxy (-OCF3) group at the C-8 position exerts a powerful influence on the molecule's properties. It is known to be strongly electron-withdrawing and highly lipophilic, which can enhance metabolic stability and cell membrane permeability. nih.govmdpi.com This electronic influence deactivates the ring system, affecting the reactivity of other positions. nih.gov A key research trajectory would be to investigate how the -OCF3 group modulates the reactivity of the C-3 bromine and directs further functionalization.

Furthermore, the field of transition-metal-catalyzed C-H activation presents a powerful strategy for regioselective functionalization. nih.gov While the electron-deficient nature of the pyridine (B92270) ring typically makes C-H activation challenging, specific catalytic systems using rhodium, palladium, or copper have enabled the selective modification of quinolines at nearly every position. nih.govacs.org Future studies could explore the C-H activation of this compound to introduce functional groups at positions C-2, C-4, or on the benzo-ring, guided by the combined electronic effects of the existing substituents.

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Target Site | Potential Outcome | Rationale/Reference |

|---|---|---|---|

| Suzuki Coupling | C3-Br | Introduction of aryl or vinyl groups. | Standard reactivity for bromoarenes. |

| Heck Coupling | C3-Br | Alkene installation. | Common for bromo-heterocycles. |

| Buchwald-Hartwig Amination | C3-Br | Formation of C-N bonds with various amines. | Versatile method for N-arylation. |

| Nucleophilic Substitution | C3-Br | Conversion to amino or cyano groups. | researchgate.net |

| Directed C-H Activation | C2, C4, C5, C7 | Introduction of new functional groups (e.g., alkyl, aryl, silyl). | Guided by the N-atom and existing substituents. acs.orgnih.gov |

Development of this compound as a Scaffold for Advanced Materials (excluding specific applications)

The quinoline scaffold is not only a privileged structure in medicinal chemistry but also a valuable component in materials science. nih.gov The unique combination of substituents in this compound makes it an exceptionally promising building block for the rational design of advanced organic materials.

The future development of this compound as a material scaffold hinges on the distinct roles of its two key functional groups. The C-3 bromine atom provides a reactive site for polymerization or for grafting the quinoline unit onto other molecular architectures through cross-coupling chemistry. This allows for the systematic construction of well-defined oligomers, polymers, or dendrimers where the quinoline core is an integral part of the material's backbone or a pendant group.

Simultaneously, the 8-trifluoromethoxy group acts as a powerful property modulator. The -OCF3 group is more lipophilic than a trifluoromethyl group and significantly alters the electronic landscape of the molecule. nih.govmdpi.com Its high electronegativity and stability can be harnessed to fine-tune the optoelectronic, thermal, and physical properties of the resulting materials. For instance, incorporating this group could enhance the solubility of materials in organic solvents, improve their thermal and metabolic stability, and modify their solid-state packing and intermolecular interactions—all critical factors in the performance of organic electronic materials. Research should be directed toward synthesizing model oligomers and polymers to systematically study how this specific substitution pattern influences these fundamental material properties.

Table 3: Contribution of Substituents to Material Properties

| Substituent | Position | Role in Material Design | Anticipated Effect on Material Properties | Reference |

|---|---|---|---|---|

| Bromo | C-3 | Synthetic Handle | Provides a reactive site for polymerization and functionalization via cross-coupling reactions. | researchgate.net |

| Trifluoromethoxy | C-8 | Property Modulator | Enhances lipophilicity, solubility, thermal/metabolic stability, and modifies electronic properties through strong -I effect. | nih.govmdpi.com |

| Quinoline Core | - | Structural Scaffold | Provides a rigid, planar, aromatic core that can participate in π-stacking and charge transport. | nih.gov |

Q & A

Q. What are the common synthetic routes for introducing trifluoromethoxy groups at the C8 position of quinoline derivatives?

The trifluoromethoxy group at C8 is typically introduced via nucleophilic substitution or transition metal-catalyzed reactions. A microwave-accelerated method using α,α,α-trifluorotoluene as a solvent under controlled irradiation (30 minutes) has been effective, achieving 95% yield for structurally similar compounds like 8-(trifluoromethoxy)-indoloquinoline derivatives . For regioselective functionalization, palladium-catalyzed C–H activation using quinoline N-oxides as directing groups can target the C8 position, as demonstrated in the synthesis of 8-arylquinolines . Optimization of reaction temperature (e.g., 100–120°C) and ligand choice (e.g., XPhos) enhances selectivity.

Q. Which spectroscopic techniques are most effective for confirming the structure of 3-Bromo-8-(trifluoromethoxy)quinoline?

- 19F NMR : Critical for identifying the trifluoromethoxy group, with characteristic peaks near δ -58 ppm due to the CF3 group’s electronic environment .

- 13C NMR : Distinguishes quinoline carbons, with C8-substituted carbons showing splitting (e.g., JCF = 3.7–31.5 Hz) from trifluoromethoxy coupling .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C10H6BrF3NO: calc. 294.96) and isotopic patterns from bromine .

- X-ray crystallography : Resolves regiochemistry, as shown in analogous trifluoroethoxyquinoline structures, where dihedral angles between substituents (e.g., 86.97°) confirm spatial arrangements .

Q. What safety protocols are recommended for handling halogenated quinolines like this compound?

- Protective equipment : Gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact with brominated intermediates, which are potential irritants .

- Waste disposal : Halogenated byproducts must be segregated and processed by certified waste management services to avoid environmental contamination .

- Ventilation : Use fume hoods for reactions involving volatile trifluoromethoxy precursors, as thermal decomposition may release toxic gases (e.g., HF) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethoxy) at C8 influence quinoline reactivity in cross-coupling reactions?

The trifluoromethoxy group at C8 enhances electrophilicity at adjacent positions (e.g., C5/C7) via inductive effects, facilitating Suzuki-Miyaura couplings. For example, in palladium-catalyzed C8-arylation of quinoline N-oxides, electron-deficient arylboronic acids achieve >80% yield due to improved oxidative addition kinetics . However, steric hindrance from the bulky CF3O group may reduce reactivity at C3, requiring optimized ligands (e.g., BrettPhos) to enhance turnover .

Q. What challenges arise in achieving regioselective bromination at C3 of 8-substituted quinolines?

- Steric interference : The C8 trifluoromethoxy group can hinder electrophilic bromination at C3. Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl at -78°C selectively brominates C3, as demonstrated for 8-methoxyquinoline derivatives .

- Competing pathways : Radical bromination (e.g., NBS/light) may lead to side products at C5/C6. Computational modeling (DFT) predicts that C3 has the lowest activation energy for bromination in 8-substituted quinolines, guiding reagent selection (e.g., Br2/FeCl3 vs. HBr/H2O2) .

Q. How can conflicting NMR data for trifluoromethoxy-containing quinolines be resolved?

- Solvent effects : Deuterated DMSO or CDCl3 may cause peak splitting variations. For example, 19F NMR in DMSO-d6 resolves CF3 splitting (JCF = 271.8 Hz) better than in polar solvents .

- Dynamic effects : Rotameric equilibria of the trifluoromethoxy group can broaden peaks. Low-temperature NMR (-40°C) stabilizes conformers, revealing hidden couplings .

- Cross-validation : Combine HSQC and HMBC to assign ambiguous carbons adjacent to Br/CF3O groups, as done for 4-bromo-2-methyl-6-trifluoromethoxyquinoline .

Q. What are the implications of trifluoromethoxy substitution on quinoline biodegradation pathways?

Trifluoromethoxy groups resist enzymatic cleavage, unlike hydroxyl or methoxy substituents. In aerobic biodegradation studies, Pseudomonas sp. metabolizes unsubstituted quinoline to NH4+ (48% N-release), but trifluoromethoxy groups inhibit nitrification by blocking ammonia monooxygenase (AMO) activity . This suggests persistent environmental retention, necessitating advanced remediation strategies (e.g., MABR-anammox systems) for nitrogen removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.